
Quinoline-6-carbonyl chloride
Overview
Description
Quinoline-6-carbonyl chloride (C₁₀H₆ClNO) is a reactive heterocyclic compound featuring a quinoline backbone substituted with a carbonyl chloride (-COCl) group at the 6-position. This functional group renders the compound highly electrophilic, making it a versatile intermediate in organic synthesis, particularly for forming amides or esters via nucleophilic acyl substitution. It has been utilized in solid-phase synthesis protocols to generate quinoline carboxamide derivatives, such as N-biphenylyl quinoline carboxamides, which are studied for their ABCG2 inhibition properties . The compound’s reactivity and structural adaptability make it valuable in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-6-carbonyl chloride typically involves the chlorination of quinoline-6-carboxylic acid. One common method is the reaction of quinoline-6-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction produces this compound along with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Quinoline-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding quinoline-6-carboxamides, quinoline-6-carboxylates, and quinoline-6-carbothioates.
Reduction Reactions: Reduction of this compound can yield quinoline-6-methanol derivatives.
Oxidation Reactions: Oxidation can convert it into quinoline-6-carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the HCl produced during the reaction.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products
Substitution Reactions: Quinoline-6-carboxamides, quinoline-6-carboxylates, and quinoline-6-carbothioates.
Reduction Reactions: Quinoline-6-methanol derivatives.
Oxidation Reactions: Quinoline-6-carboxylic acid.
Scientific Research Applications
Scientific Research Applications
The applications of quinoline-6-carbonyl chloride can be categorized into several key areas:
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting various diseases. Its derivatives have been studied for:
- Anticancer Activity : Quinoline derivatives have demonstrated potential in inhibiting cancer cell growth by targeting specific molecular pathways, such as the IL-6/JAK2/STAT3 pathway. Research indicates that these compounds can reduce tumor growth in animal models .
- Antibacterial Activity : Studies have shown that quinoline derivatives exhibit strong bactericidal activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. Structure-activity relationship (SAR) analyses highlight the importance of specific functional groups for maintaining antibacterial potency .
- Neuroprotective Effects : Quinoline derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis
This compound is utilized as a building block in organic synthesis to create complex organic molecules, including:
- Natural Products : The compound's reactivity allows it to form various derivatives that can be modified further to synthesize natural products.
- Heterocyclic Compounds : It serves as a precursor for synthesizing other heterocyclic compounds, which are crucial in drug development.
Material Science
Research is ongoing into the use of quinoline derivatives in material science, particularly in:
- Organic Light-Emitting Diodes (OLEDs) : Quinoline-based compounds are being explored for their potential application in electronic materials due to their unique electronic properties .
Case Study 1: Anticancer Properties
A study demonstrated that quinoline derivatives could inhibit oncogenic signaling pathways effectively. For instance, derivatives designed with hydroxyl or methoxy groups at specific positions on the quinoline ring showed enhanced anticancer activity .
Case Study 2: Antibacterial Activity
Research on alkynyl isoquinoline compounds revealed significant bactericidal effects against multiple bacterial strains. The study emphasized the role of structural modifications in enhancing antibacterial efficacy .
Summary of Biological Activities
Activity | Description |
---|---|
Anticancer | Inhibition of cancer cell growth through modulation of signaling pathways |
Antibacterial | Strong activity against Gram-positive bacteria |
Neuroprotective | Protection against oxidative stress and inflammation in neuronal cells |
Mechanism of Action
The mechanism of action of quinoline-6-carbonyl chloride depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, quinoline-based antimalarial drugs inhibit the heme detoxification pathway in Plasmodium parasites . The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
The following table compares Quinoline-6-carbonyl chloride with structurally related compounds, emphasizing differences in functional groups, reactivity, and applications:
Key Observations:
Functional Group Positioning: this compound’s reactivity is dictated by the electron-withdrawing quinoline ring and the 6-COCl group. In contrast, 2-phenylquinoline-4-carboxyl chloride (position 4-COCl) forms stable ureas (m.p. 215–232°C) upon condensation with carbamide .
2,3-Dichloro quinoxaline-6-carbonyl chloride leverages a quinoxaline core (vs. quinoline), which alters electronic properties and may improve binding in target proteins .
Synthetic Utility: this compound is pivotal in synthesizing ABCG2 inhibitors via resin-bound intermediates, as demonstrated in solid-phase protocols . Older derivatives like 2-phenylquinoline-4-carboxyl chloride (1931 study) highlight historical applications in urea and diamine synthesis, though modern analogs prioritize stability and selectivity .
Research Findings and Data
- Reactivity in Amidation: this compound reacts efficiently with amines under mild conditions (e.g., Wang resin acylation), enabling high-yield amide formation .
- Comparative Stability: Sulfonyl chloride derivatives (e.g., Quinoline-6-sulfonyl chloride) exhibit lower thermal stability than carbonyl analogs due to weaker S-O bonds, requiring controlled storage .
- Melting Points: While data for this compound is sparse, related compounds like 2-phenylquinoline-4-carboxyl-derived ureas show m.p. ranges of 165–300°C, suggesting high crystallinity .
Biological Activity
Quinoline-6-carbonyl chloride is an important compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
This compound is a derivative of quinoline, characterized by a bicyclic structure that includes a benzene ring fused with a pyridine ring. The presence of the carbonyl chloride functional group enhances its electrophilic properties, making it a valuable intermediate in organic synthesis. This compound can participate in various chemical reactions, allowing for the creation of diverse molecular structures useful in drug development.
Biological Activity Overview
This compound has been studied for several biological activities:
- Antimicrobial Activity : It shows significant potential as an antimicrobial agent. Research indicates that it inhibits bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This makes it a candidate for antibiotic development.
- Anticancer Potential : The compound's mechanism involves interference with critical cellular pathways, which may lead to anticancer effects. Its derivatives have been investigated for their ability to modulate inflammation and cancer progression .
- Anti-inflammatory Effects : Quinoline derivatives have demonstrated anti-inflammatory properties, suggesting that this compound could play a role in treating inflammatory diseases.
The mechanism of action for this compound primarily involves its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites in biological molecules, influencing their function. The quinoline core interacts with various molecular targets, including DNA and proteins, thereby affecting their activity.
Comparative Analysis with Other Quinoline Derivatives
The following table compares this compound with other notable quinoline derivatives based on their biological activities:
Compound | Description | Unique Features |
---|---|---|
Chloroquine | Antimalarial agent | Contains a 4-aminoquinoline structure |
Ciprofloxacin | Broad-spectrum antibiotic | Fluoroquinolone structure enhances antibacterial activity |
Quinine | Antimalarial compound | Natural product derived from cinchona bark |
This compound | Antimicrobial and anticancer agent | Inhibits DNA synthesis; anti-inflammatory properties |
Case Studies and Research Findings
- Antimicrobial Studies : A study highlighted the antimicrobial efficacy of quinoline derivatives, including this compound, against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were reported as low as 12.5 mg/ml, showcasing its potential as an effective antimicrobial agent .
- Anticancer Research : Quinoline derivatives have been evaluated for their anticancer properties. One study indicated that modifications to the quinoline scaffold could enhance activity against cancer cell lines while reducing toxicity .
- Anti-inflammatory Mechanisms : Research has shown that this compound can induce pro-inflammatory responses while simultaneously downregulating thiol-dependent enzymes involved in oxidative stress defense mechanisms in cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing quinoline-6-carbonyl chloride, and how can its purity be validated?
this compound is typically synthesized via chlorination of quinoline-6-carboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction requires anhydrous conditions due to the reagent's moisture sensitivity. Post-synthesis, purity validation involves:
- Nuclear Magnetic Resonance (NMR) : Confirm the absence of residual solvents (e.g., dichloromethane) and unreacted starting materials by analyzing chemical shifts for carbonyl chloride (~170 ppm in ¹³C NMR) and quinoline protons.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a reverse-phase C18 column with UV detection at 254 nm.
- Elemental Analysis : Verify Cl content matches theoretical values .
Q. What safety precautions are critical when handling this compound?
The compound is moisture-sensitive and releases HCl upon hydrolysis. Key precautions include:
- Glovebox or Dry Environment : Conduct reactions under nitrogen/argon to prevent hydrolysis.
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : Immediate flushing with water for skin/eye contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during acylations with this compound?
Byproducts like quinoline-6-carboxylic acid (from hydrolysis) or dimerized products may form. Optimization strategies include:
- Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates.
- Temperature Control : Maintain −10°C to 0°C to slow hydrolysis while ensuring sufficient reactivity.
- Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitutions and reduce side reactions.
- In Situ Monitoring : Track reaction progress via TLC or FTIR to identify quenching points .
Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or mass spectrometry (MS) data often arise from:
- Impurities : Residual solvents or unreacted reagents can obscure signals. Repurify via column chromatography or recrystallization.
- Tautomerism : Quinoline derivatives may exhibit tautomeric shifts in acidic/basic conditions. Confirm structures using 2D NMR (e.g., HSQC, HMBC).
- Ionization Artifacts : In MS, in-source fragmentation or adduct formation (e.g., [M+Na]⁺) can mislead. Compare with high-resolution MS (HRMS) and isotopic patterns .
Q. What methodologies are recommended for studying the hydrolytic stability of this compound in aqueous environments?
Hydrolysis kinetics can be analyzed via:
- pH-Dependent Studies : Monitor degradation rates using UV-Vis spectroscopy at varying pH (e.g., pH 2–10).
- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-life () and activation energy ().
- Computational Chemistry : Density Functional Theory (DFT) simulations to predict reactive sites and transition states .
Q. Data Analysis and Reporting Guidelines
-
Data Tables :
Parameter Optimal Condition Analytical Method Purity Threshold ≥95% HPLC (C18, 254 nm) Reaction Temp −10°C to 0°C FTIR (COCl peak ~1800 cm⁻¹) Hydrolysis pH 7: 2.5 hrs UV-Vis (λ=300 nm) -
Reporting Standards :
- Experimental Reproducibility : Document reagent ratios, solvent drying methods, and purification steps (e.g., "Quinoline-6-carboxylic acid (1.0 eq) reacted with SOCl₂ (3.0 eq) in dry DCM under N₂") .
- Conflict Resolution : Compare results with PubChem datasets (e.g., InChIKey
YKQYAXKYJOSBQH-UHFFFAOYSA-N
for related quinoline derivatives) .
Properties
IUPAC Name |
quinoline-6-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKHCAFZRYHQMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496032 | |
Record name | Quinoline-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72369-87-0 | |
Record name | Quinoline-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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